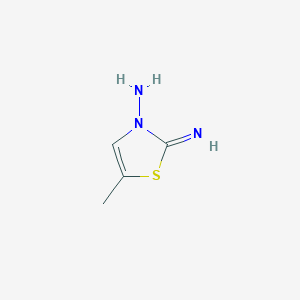
2-Imino-5-methylthiazol-3(2H)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-5-methylthiazol-3(2H)-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-5-methylthiazol-3(2H)-amine typically involves the reaction of aminonitriles with dithioacids or their derivatives. One common method is the interaction of aminonitrile with carbon disulfide, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as triethylamine and a solvent like chloroform .
Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 2-Imino-5-methylthiazol-3(2H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
2-Imino-5-methylthiazol-3(2H)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Thiazole compounds are used in the production of dyes, pigments, and photographic sensitizers.
作用機序
The mechanism of action of 2-Imino-5-methylthiazol-3(2H)-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways depend on the specific application, such as antimicrobial activity through disruption of bacterial cell wall synthesis or anticancer activity by inducing apoptosis in cancer cells.
類似化合物との比較
2-Amino-5-methylthiazole: Similar structure but with an amino group instead of an imino group.
2-Imino-4-methylthiazole: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness: 2-Imino-5-methylthiazol-3(2H)-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the imino group at the 2-position and the methyl group at the 5-position provides distinct chemical properties compared to other thiazole derivatives.
生物活性
2-Imino-5-methylthiazol-3(2H)-amine, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for conferring various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring that is significant in many biological systems. The presence of the imino group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in metabolic pathways. For instance, thiazole derivatives often exhibit inhibitory effects on tyrosinase, an enzyme critical in melanin production, indicating potential applications in skin-whitening formulations .
- Antimicrobial Activity : Research indicates that thiazole-containing compounds possess significant antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa .
- Antiviral Properties : Recent studies have highlighted the antiviral potential of thiazole derivatives against Coxsackievirus B, suggesting that this compound may interfere with viral replication and adsorption .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of various thiazole derivatives found that this compound exhibited significant activity against Escherichia coli and Bacillus cereus, outperforming standard antibiotics in some cases .
- Antiviral Activity : In vitro studies demonstrated that the compound effectively reduced viral load in cell cultures infected with Coxsackievirus B. Molecular docking studies suggested strong binding interactions with viral proteins, indicating a promising avenue for antiviral drug development .
- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase was evaluated using B16F10 melanoma cells. Results showed that it significantly reduced melanin production without cytotoxic effects, making it a candidate for skin-lightening treatments .
特性
IUPAC Name |
2-imino-5-methyl-1,3-thiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-2-7(6)4(5)8-3/h2,5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDCXMSCCWIZQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N)S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













